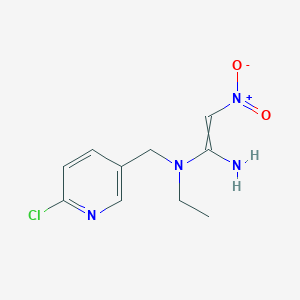
Nitenpyram-N-desmethyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Nitenpyram-N-desmethyl is a metabolite of nitenpyram, a neonicotinoid insecticide. Neonicotinoids are a class of neuro-active insecticides modeled after nicotine. Nitenpyram is commonly used in agriculture and veterinary medicine to control external parasites on pets and livestock. The compound works by interfering with neural signaling in insects, leading to paralysis and death .
Méthodes De Préparation
The synthesis of nitenpyram involves a multistage reaction starting from 2-chloro-5-chloromethylpyridine. This precursor undergoes several reaction steps to form nitenpyram. The preparation of nitenpyram-N-desmethyl, a metabolite, involves further chemical modifications . Industrial production methods for nitenpyram typically involve large-scale chemical synthesis processes, ensuring high yield and purity .
Analyse Des Réactions Chimiques
Nitenpyram-N-desmethyl undergoes various chemical reactions, including oxidation and hydroxylation. Common reagents used in these reactions include oxidizing agents like cerium oxide and multiwall carbon nanotubes. The major products formed from these reactions include hydroxy-nitenpyram and N-desmethyl hydroxy-nitenpyram .
Applications De Recherche Scientifique
Nitenpyram-N-desmethyl has several scientific research applications. In chemistry, it is used to study the degradation pathways of neonicotinoids. In biology and medicine, it serves as a model compound to understand the effects of neonicotinoids on neural signaling. In industry, it is used to develop sensitive detection methods for neonicotinoid residues in agricultural products .
Mécanisme D'action
Nitenpyram-N-desmethyl exerts its effects by binding to nicotinic acetylcholine receptors in the central nervous system of insects. This binding blocks neural messages, leading to paralysis and rapid death. The compound is highly selective for insect receptors, making it effective in controlling pest populations while minimizing harm to non-target species .
Comparaison Avec Des Composés Similaires
Nitenpyram-N-desmethyl is similar to other neonicotinoids such as imidacloprid, thiacloprid, and clothianidin. it is less toxic than these compounds, making it a safer alternative for pest control. The unique structure of this compound, with its chloronicotinyl heterocyclic group, distinguishes it from other neonicotinoids .
List of Similar Compounds::- Imidacloprid
- Thiacloprid
- Clothianidin
- Acetamiprid
- Thiamethoxam
Activité Biologique
Nitenpyram-N-desmethyl, a metabolite of the neonicotinoid insecticide nitenpyram, has garnered attention in recent research due to its biological activity and implications for both environmental health and human exposure. This article explores the compound's biological effects, metabolic pathways, and potential health impacts based on diverse scientific studies.
Overview of Nitenpyram and Its Metabolite
Nitenpyram is a neonicotinoid insecticide primarily used to control pests in agriculture. Its metabolite, this compound, is formed through the demethylation process mediated by cytochrome P450 enzymes. Understanding the biological activity of this compound is crucial for assessing its environmental persistence and toxicity.
Metabolic Pathways
The metabolism of nitenpyram involves several cytochrome P450 enzymes, particularly CYP4CE1 and CYP6ER1. Research has shown that CYP4CE1 preferentially metabolizes nitenpyram into multiple products, including N-desmethyl nitenpyram, hydroxy-nitenpyram, and N-desmethyl hydroxy-nitenpyram. Conversely, CYP6ER1 primarily converts nitenpyram into N-desmethyl nitenpyram . This metabolic pathway is significant as it influences the compound's toxicity and resistance in various pest populations.
Neurotoxicity
Neonicotinoids, including nitenpyram and its metabolites, act as agonists at nicotinic acetylcholine receptors (nAChRs), leading to neurotoxic effects. The binding of these compounds to nAChRs disrupts normal neurotransmission, resulting in symptoms such as tremors, memory loss, and other neurological disturbances .
A study highlighted that urinary concentrations of N-desmethyl-acetamiprid were significantly associated with neurological symptoms in patients exposed to neonicotinoids. In symptomatic groups, the detection rate was 47.4%, indicating a potential link between exposure and adverse health outcomes .
Environmental Impact
The environmental persistence of this compound raises concerns regarding its accumulation in ecosystems. Studies have detected this metabolite in various environmental samples, indicating its widespread presence due to agricultural runoff and its potential impact on non-target organisms .
Case Studies
- Human Exposure Study : A case-control study investigated the relationship between urinary levels of N-desmethyl-acetamiprid and neurological symptoms among patients. The study found a higher prevalence of symptoms in those with detectable levels of the metabolite, suggesting a correlation between exposure and health effects .
- Wildlife Impact Assessment : Research conducted on wild raccoons indicated significant exposure to neonicotinoids, including nitenpyram. The study measured metabolite concentrations in urine samples and assessed the animals' ability to metabolize these compounds compared to laboratory models .
Data Table: Summary of Biological Effects
Propriétés
Formule moléculaire |
C10H13ClN4O2 |
|---|---|
Poids moléculaire |
256.69 g/mol |
Nom IUPAC |
1-N'-[(6-chloropyridin-3-yl)methyl]-1-N'-ethyl-2-nitroethene-1,1-diamine |
InChI |
InChI=1S/C10H13ClN4O2/c1-2-14(10(12)7-15(16)17)6-8-3-4-9(11)13-5-8/h3-5,7H,2,6,12H2,1H3 |
Clé InChI |
KSXVZTVFZKDBOY-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC1=CN=C(C=C1)Cl)C(=C[N+](=O)[O-])N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















